Anticholinergic Potency Rank #1 Among 10 Antihistamines: pA2 = 8.2 vs Pyrilamine pA2 = 4.8 in Isolated Guinea Pig Trachealis Muscle
In the most comprehensive head-to-head functional comparison of antihistamine anticholinergic activity published to date, cyproheptadine demonstrated the highest potency among 10 tested agents in both in vitro and in vivo models. In isolated guinea pig trachealis muscle (in vitro carbachol-induced contraction assay), cyproheptadine achieved a pA2 value of 8.2 ± 0.4, representing the top-ranked compound and exceeding the second-place agent promethazine by a measurable margin. The full in vitro rank order was cyproheptadine > promethazine > desloratadine > diphenhydramine > loratadine > chlorpheniramine > hydroxyzine > pyrilamine (pA2 = 4.8 ± 0.4). This same rank order was conserved in the in vivo anaesthetized rat model (acetylcholine-induced hypotension), where only five antihistamines demonstrated any measurable anticholinergic activity: cyproheptadine > promethazine > desloratadine > loratadine > diphenhydramine. Cetirizine and fexofenadine showed no anticholinergic activity in either model at concentrations up to 3 × 10⁻⁴ M (in vitro) or i.v. infusion doses up to 50 μmol/kg (in vivo) [1]. This places cyproheptadine in a functionally distinct category versus second-generation antihistamines, for which anticholinergic-mediated effects (dry mouth, urinary retention, tachycardia, CNS penetration) are essentially absent.
| Evidence Dimension | Anticholinergic potency—pA2 value (in vitro) and in vivo rank order |
|---|---|
| Target Compound Data | pA2 = 8.2 ± 0.4 (in vitro); Rank #1 (in vivo: rat hypotensive model) |
| Comparator Or Baseline | Pyrilamine: pA2 = 4.8 ± 0.4 [lowest rank]; Promethazine: Rank #2; Desloratadine: Rank #3; Loratadine: Rank #4; Cetirizine/Fexofenadine: inactive in both models |
| Quantified Difference | ΔpA2 = 3.4 log units (cyproheptadine vs pyrilamine, ~2,500-fold potency difference); 4–5 rank positions above second-generation comparators which are functionally inactive |
| Conditions | In vitro: carbachol-induced contractions in isolated guinea pig trachealis muscle; In vivo: acetylcholine-induced hypotension in anaesthetized rats; concentrations up to 3 × 10⁻⁴ M (in vitro) and i.v. doses up to 50 μmol/kg (in vivo) |
Why This Matters
Procurement for research models requiring muscarinic receptor engagement (e.g., anticholinergic side-effect profiling, CNS penetration studies) must use cyproheptadine rather than second-generation antihistamines, which are functionally inactive at muscarinic receptors and cannot substitute.
- [1] Orzechowski RF, Currie DS, Valancius CA. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Eur J Pharmacol. 2005;506(3):257-264. PMID: 15627436. doi:10.1016/j.ejphar.2004.11.002. View Source
